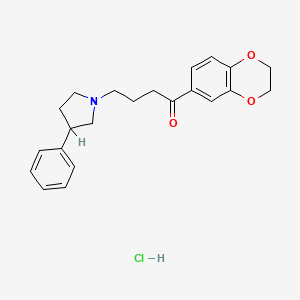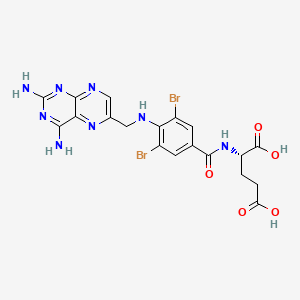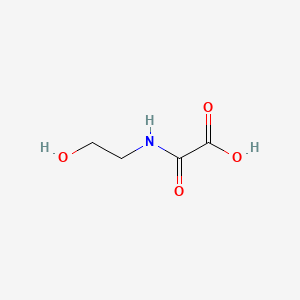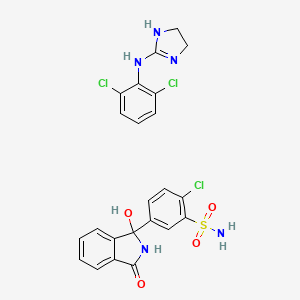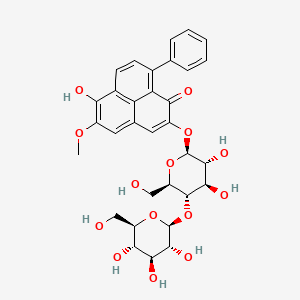
Neptunium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neptunium atom is an actinoid atom and a f-block element atom.
A radioactive element of the actinide metals family. It has the atomic symbol Np, and atomic number 93.
Applications De Recherche Scientifique
Neptunium in Spent Nuclear Fuel
Research has focused on the chemical speciation of neptunium in spent nuclear fuel, which is crucial for understanding its long-term fate and behavior in waste forms. This involves determining the chemical species and oxidation state of neptunium in various types of spent fuel and their alteration phases. Techniques such as X-ray synchrotrons radiation (XSR) are used to investigate the structure of aqueous, adsorbed, and solid actinide species, including neptunium. Understanding neptunium's behavior under typical repository near-field conditions like elevated temperature and varying pH levels is key for integrating these findings into geochemical models for nuclear waste management (Czerwinski & Reed, 2000).
Neptunium's Environmental Interactions
The interactions of neptunium with environmental components such as minerals are significant. For example, studies on neptunium's reaction with microcrystalline mackinawite show its potential for redox transformations, affecting its environmental mobility. These interactions are crucial for understanding the long-term implications of neptunium in the environment, particularly in relation to nuclear waste disposal and the treatment of neptunium-containing waste (Moyes et al., 2002).
Neptunium's Geochemical Behavior
Research into the aqueous geochemistry of neptunium is pivotal in nuclear waste disposal contexts. The valence state of neptunium primarily defines its geochemical reactions and migration behavior, with studies updating thermodynamic data for its most important valence states in natural waters. These insights are crucial for predicting neptunium's solubility and speciation in groundwater and other natural systems, which is a key factor in assessing the safety and long-term impact of nuclear waste repositories (Kaszuba & Runde, 1999).
Neptunium and Microbial Processes
The interaction of neptunium with microbial processes is a growing area of interest. Studies demonstrate that microbial activities can significantly influence the solubility and mobility of neptunium in the environment. This is particularly relevant in the context of radioactive waste management, where understanding the biogeochemical cycling of neptunium is critical (Law et al., 2010).
Propriétés
Numéro CAS |
7439-99-8 |
|---|---|
Nom du produit |
Neptunium |
Formule moléculaire |
Np |
Poids moléculaire |
237.04817 g/mol |
Nom IUPAC |
neptunium |
InChI |
InChI=1S/Np |
Clé InChI |
LFNLGNPSGWYGGD-UHFFFAOYSA-N |
SMILES |
[Np] |
SMILES canonique |
[Np] |
Autres numéros CAS |
22537-61-7 22541-66-8 22578-82-1 7439-99-8 |
Synonymes |
Neptunium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



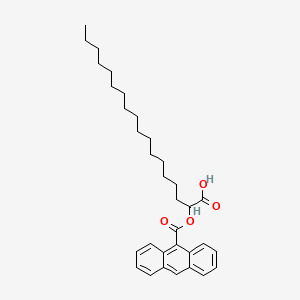
![2-[2-[[(10aS)-1,5,10,10a-tetrahydro-[1,3]thiazolo[3,4-b]isoquinolin-3-ylidene]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B1219247.png)
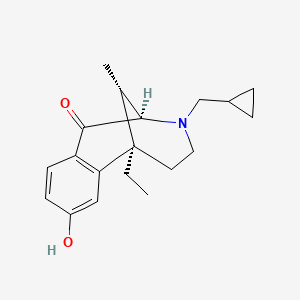
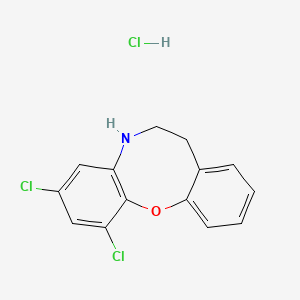
![4-(1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinolin-6-yl)aniline](/img/structure/B1219253.png)
![6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-](/img/structure/B1219255.png)
![N'-[(4-chlorophenyl)-oxomethyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B1219256.png)
![(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B1219259.png)

